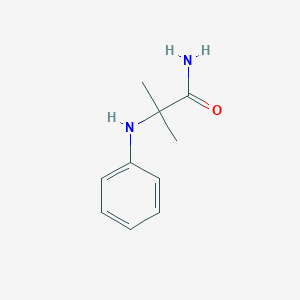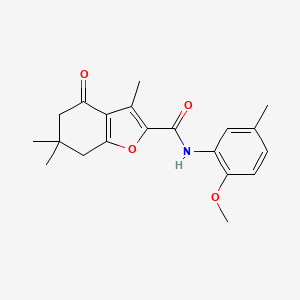![molecular formula C16H14N2O2 B2938434 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-31-9](/img/structure/B2938434.png)
5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide is a compound that falls under the category of fused pyridine derivatives . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of fused pyridine derivatives like 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide has been a subject of research for many years . Furopyridines, which are isosteres of benzofuran and indole cores, are frequently encountered in the chemical structure of compounds possessing various bioactivities . The synthesis of these compounds was first reported almost a century ago .Molecular Structure Analysis
The molecular structure of 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide consists of a planar furopyridine ring . Both phenyl rings are inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis
Fused pyridine derivatives, including 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide, are known for their wide range of biological and pharmacological activities . They are frequently used structures in drug research .Applications De Recherche Scientifique
Antiviral Activity
Furo[3,2-b]pyridine derivatives have been explored for their antiviral properties. Compounds with similar structures have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the furo[3,2-b]pyridine moiety may contribute to the compound’s ability to interfere with viral replication or binding to host cells.
Anti-inflammatory Properties
The anti-inflammatory potential of furo[3,2-b]pyridine derivatives is significant. They have been compared with established anti-inflammatory agents and have shown promising results in reducing inflammation markers . This application is particularly relevant in the development of new treatments for chronic inflammatory diseases.
Anticancer Applications
Furo[3,2-b]pyridine derivatives have been studied for their anticancer activities. These compounds may interact with DNA bases or disrupt cellular processes that are crucial for cancer cell survival and proliferation . Their effectiveness against various cancer cell lines is an area of ongoing research.
Antimicrobial Effects
The structural similarity of furo[3,2-b]pyridine derivatives to DNA bases like adenine and guanine suggests they could be effective in combating bacterial and fungal infections . Their potential to disrupt microbial DNA synthesis makes them candidates for new antimicrobial drugs.
Antihypertensive Use
Due to their vasodilating properties, furo[3,2-b]pyridine derivatives can be utilized in the treatment of hypertension. They may help in relaxing blood vessels, thereby reducing blood pressure and the risk of cardiovascular events .
Diuretic Properties
Some furo[3,2-b]pyridine derivatives have been used as diuretics in medical practice. They can increase the excretion of water and salts from the body, which is beneficial in conditions like hypertension and certain types of edema .
Orientations Futures
The future directions for the research on 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide could include further exploration of its biological and pharmacological activities. Given the wide range of activities exhibited by fused pyridine derivatives, there is potential for discovering new therapeutic applications for this compound .
Propriétés
IUPAC Name |
5-methyl-N-(3-methylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-4-3-5-12(8-10)18-16(19)15-9-13-14(20-15)7-6-11(2)17-13/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZQSIPHSBACNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2938353.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2938358.png)



![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2938363.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide](/img/structure/B2938365.png)
![6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2938366.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2938367.png)

![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)